molecular formula C20H20N2O6S B2799952 Methyl 2-[2-(3,5-dimethoxybenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate CAS No. 1164550-93-9

Methyl 2-[2-(3,5-dimethoxybenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2799952
CAS No.: 1164550-93-9
M. Wt: 416.45
InChI Key: FEAGMRPCXHDOEJ-MRCUWXFGSA-N
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Description

“Methyl 2-[2-(3,5-dimethoxybenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate” is a complex organic compound. It likely contains a benzothiazole core, which is a heterocyclic compound that is part of many pharmaceuticals and dyes .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .

Scientific Research Applications

Novel Synthesis and Biological Activity

Research has explored the synthesis of derivatives related to the specified compound, with an emphasis on their antimicrobial activities. For instance, Badne et al. (2011) discussed the synthesis of 2-substituted derivatives of 3-cyano-4-imino-2-methylthio-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazole and their evaluation for antimicrobial properties Badne, Swamy, Bhosale, & Kuberkar, 2011. Such research indicates a methodical approach to harnessing the chemical structure's potential in medicinal chemistry.

Heterocyclic Compound Synthesis

The formation of heterocyclic compounds utilizing benzothiazol derivatives has been a subject of study. Savitskii et al. (2008) synthesized novel heterocyclic compounds by reacting 1-(Benzothiazol-2-yl)-4-phenylthiosemicarbazide with various reagents, leading to products with potential for further biological activity exploration Savitskii, Vas’kevich, Zborovskii, Staninets, But, & Chernega, 2008.

Metal Ion Interaction Studies

The interaction of metal ions with benzothiazole derivatives has been investigated, as seen in the work by Erre, Micera, and Cariati (1987), who studied the synthesis, spectral properties, and thermal decomposition of copper(II) complexes with methoxy- and dimethoxy-benzoates Erre, Micera, & Cariati, 1987. This research could inform the development of materials or processes in chemistry and related fields.

Anticancer Activity Evaluation

The evaluation of anticancer activities of benzothiazole derivatives has also been a significant area of study. Havrylyuk et al. (2010) screened several novel 4-thiazolidinones with a benzothiazole moiety for antitumor activity, identifying compounds with promising efficacy against various cancer cell lines Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010.

Properties

IUPAC Name

methyl 2-[2-(3,5-dimethoxybenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O6S/c1-25-13-5-6-16-17(10-13)29-20(22(16)11-18(23)28-4)21-19(24)12-7-14(26-2)9-15(8-12)27-3/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAGMRPCXHDOEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC(=C3)OC)OC)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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